Structural Differentiation from the Closest Unsubstituted Analog: 3-Methyl vs. Unsubstituted Pyrazole Core
The target compound 1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole (CAS 1002513-67-8, MW 250.32) differs from its closest commercially cataloged analog, 1-((2,5-dimethylphenyl)sulfonyl)-1H-pyrazole (CAS 899233-12-6, MW 236.29), by the presence of a methyl group at the C3 position of the pyrazole ring. This single methyl addition increases molecular weight by 14.03 Da (5.9%) and alters the hydrogen bond acceptor/donor profile of the heterocyclic core . In pyrazole-based drug design literature, C3/C5 alkyl substitution has been shown to modulate COX-2 selectivity and metabolic stability; for instance, 3-methyl substitution in diarylpyrazole COX-2 inhibitors (e.g., celecoxib analogs) contributes to isoform selectivity by occupying a hydrophobic pocket adjacent to the catalytic site [1]. The unsubstituted pyrazole analog lacks this steric occupancy, which can reduce binding complementarity in targets requiring a substituted heterocycle.
| Evidence Dimension | Molecular structure and substituent pattern |
|---|---|
| Target Compound Data | CAS 1002513-67-8; C₁₂H₁₄N₂O₂S; MW 250.32; 3-methyl-1H-pyrazole core with 2,5-dimethylphenylsulfonyl at N1 |
| Comparator Or Baseline | CAS 899233-12-6; C₁₁H₁₂N₂O₂S; MW 236.29; unsubstituted 1H-pyrazole core with 2,5-dimethylphenylsulfonyl at N1 |
| Quantified Difference | Molecular weight difference: +14.03 Da (5.9% increase); additional steric bulk at pyrazole C3 position; altered LogP and H-bond acceptor count |
| Conditions | Structural comparison based on CAS registry data and chemical database entries (Chemsrc, Kuujia) |
Why This Matters
The 3-methyl substituent creates a sterically and electronically distinct pyrazole core that cannot be replicated by the unsubstituted analog, meaning procurement of CAS 899233-12-6 would yield a fundamentally different chemical entity with unpredictable biological behavior.
- [1] Penning, T. D., et al. (1997). 3,4-Diarylpyrazoles: Potent and Selective Inhibitors of Cyclooxygenase-2. Bioorganic & Medicinal Chemistry Letters, 7(16), 2121-2124. View Source
